![molecular formula C9H10BrNO B2932760 Acetamide, N-[3-(bromomethyl)phenyl]- CAS No. 90914-80-0](/img/structure/B2932760.png)

Acetamide, N-[3-(bromomethyl)phenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

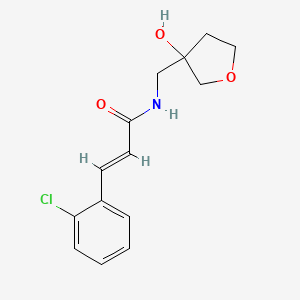

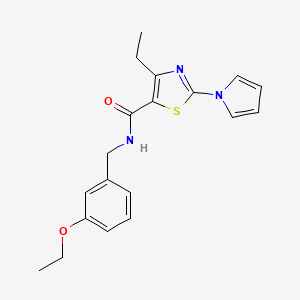

“Acetamide, N-[3-(bromomethyl)phenyl]-” is an organic compound with the formula C8H8BrNO. It is also known by other names such as Acetanilide, 3’-bromo-; 3-Bromoacetanilide; 3’-Bromoacetanilide; N-(3-Bromophenyl)acetic acid amide . It is used as an intermediate in pharmaceutical synthesis and organic synthesis, mainly in laboratory research and development processes .

Molecular Structure Analysis

The molecular structure of “Acetamide, N-[3-(bromomethyl)phenyl]-” consists of a bromine atom (Br) attached to the third carbon of a phenyl group, which is further attached to an acetamide group . The IUPAC Standard InChIKey for this compound is XXHOHJTVFUJJMT-UHFFFAOYSA-N .Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in synthesizing antimalarial drugs. A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst, exploring the effects of different acyl donors and reaction parameters. This process highlights the role of acetamide derivatives in developing pharmacologically active compounds Deepali B. Magadum & G. Yadav, 2018, ACS Omega.

Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides and their metabolites in human and rat liver microsomes reveals insights into their metabolic pathways and potential carcinogenicity, implicating acetamide derivatives in agricultural chemical safety studies S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000, Environmental Health Perspectives.

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study on synthesized 2-(Substituted phenoxy) Acetamide Derivatives explored their potential as anticancer, anti-inflammatory, and analgesic agents, indicating the therapeutic applications of acetamide derivatives P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014, BioMed Research International.

Electronic and Biological Interactions

The electronic behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated, showing the compound's interaction with polar liquids and its potential biological activities G. Bharathy et al., 2021, Journal of Molecular Liquids.

Synthesis and Pharmacological Assessment of Acetamide Derivatives

Research on the Leuckart synthesis of novel acetamide derivatives assessed their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, demonstrating the diverse pharmacological applications of these compounds P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016, Anti-cancer agents in medicinal chemistry.

properties

IUPAC Name |

N-[3-(bromomethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPJEZQRARLAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2932679.png)

![2-(ethylthio)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2932681.png)

![5-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2932682.png)

![2-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2932689.png)

![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2932690.png)

![3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932693.png)